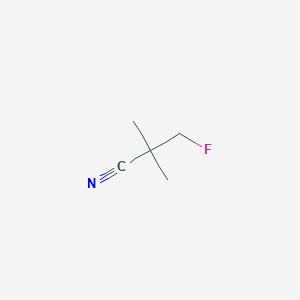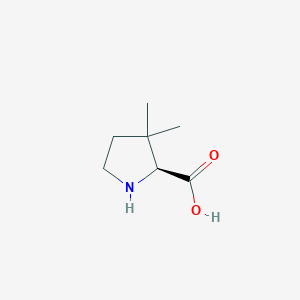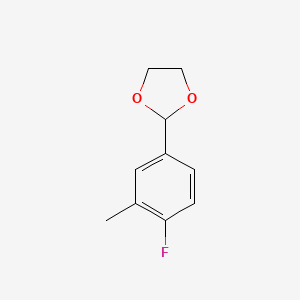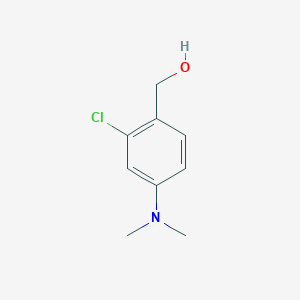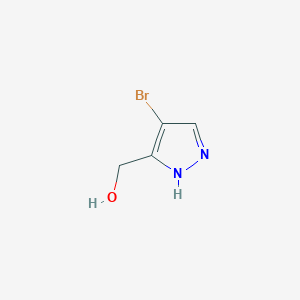
4-(Trifluoromethoxy)benzyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)benzyl methyl sulfide (TFMBS) is an organosulfur compound that has been studied in recent years due to its potential applications in the pharmaceutical and agrochemical industries. TFMBS is a novel chemical compound that can be used as a starting material in the synthesis of a variety of compounds with biological activities.
Mecanismo De Acción
4-(Trifluoromethoxy)benzyl methyl sulfide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve signals in the body. It is thought to act by binding to the active site of the enzyme and blocking its activity. In addition, it has been demonstrated to be effective in controlling insect pests by inhibiting the activity of their nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been demonstrated to induce apoptosis in cancer cells, to reduce inflammation, and to inhibit the growth of bacteria. It has also been shown to have anti-tumor and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Trifluoromethoxy)benzyl methyl sulfide in laboratory experiments include its low cost, its low toxicity, and its high solubility in organic solvents. However, there are some limitations to its use, such as its instability in aqueous solutions and its low activity against some enzymes.
Direcciones Futuras
4-(Trifluoromethoxy)benzyl methyl sulfide has a wide range of potential applications in the pharmaceutical and agrochemical industries. In the future, it could be used to develop new insecticides and drugs to treat a variety of diseases. Additionally, it could be used in the synthesis of novel compounds with biological activities. Finally, further research is needed to explore its potential use as an anti-tumor and anti-inflammatory agent.
Métodos De Síntesis
4-(Trifluoromethoxy)benzyl methyl sulfide can be synthesized from 4-trifluoromethoxybenzaldehyde and methyl thiocyanate in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at the temperature of 80 °C for two hours. The product is then isolated by extraction with ethyl acetate and purified by column chromatography.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)benzyl methyl sulfide has been studied for its potential applications in the pharmaceutical and agrochemical industries. In particular, it has been investigated for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the body. It has also been studied for its potential use as an insecticide, as it has been demonstrated to be effective in controlling insect pests.
Propiedades
IUPAC Name |
1-(methylsulfanylmethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-14-6-7-2-4-8(5-3-7)13-9(10,11)12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSCHGYJIWPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




